molecular formula C10H12ClNO2 B14851786 Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate

Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate

Cat. No.: B14851786
M. Wt: 213.66 g/mol
InChI Key: RHWYOQHZZLLUIX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, which is further attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate typically involves the reaction of 3-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ethyl acetate moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate
  • Ethyl 2-(4-chloro-3-methylpyridin-5-yl)acetate
  • Ethyl 2-(3-chloro-4-methylpyridin-5-yl)acetate

Uniqueness

Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(3-chloro-5-methylpyridin-4-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3

InChI Key

RHWYOQHZZLLUIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1C)Cl

Origin of Product

United States

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